1-(4-Hydroxybenzoyl)piperidin-4-one
Description
1-(4-Hydroxybenzoyl)piperidin-4-one is a piperidin-4-one derivative featuring a 4-hydroxybenzoyl substituent at the 1-position of the piperidine ring.
Properties
IUPAC Name |
1-(4-hydroxybenzoyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-3-1-9(2-4-10)12(16)13-7-5-11(15)6-8-13/h1-4,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVMVULLVKJCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Piperidone Hydrochloride
A widely adopted approach involves the reduction of 4-piperidone hydrochloride hydrate to 4-hydroxypiperidine, followed by functionalization. As detailed in CN104628625A, 4-piperidone hydrochloride is alkalized with liquid ammonia, extracted with toluene, and reduced using sodium borohydride in methanol. This method achieves a 98.9% purity (GC) for 4-hydroxypiperidine. Subsequent Boc protection with di-tert-butyl dicarbonate under reflux conditions yields N-Boc-4-hydroxypiperidine, demonstrating the feasibility of introducing acyl groups at the nitrogen position.
Cyclization via Dieckmann Condensation
An alternative route, described in CN102070513A, constructs the piperidin-4-one core through a Michael addition between benzylamine and methyl acrylate, followed by Dieckmann condensation. This method produces 1-benzyl-4-piperidone hydrochloride with a total recovery of 46.5% after decarboxylation and recrystallization. The process highlights the importance of catalytic palladium carbon for debenzylation, yielding 4-piperidone hydrochloride as a key intermediate.
Comparative Analysis of Synthetic Pathways
The table below evaluates key parameters for piperidin-4-one synthesis methods, emphasizing scalability and yield:
Key Observations :
-
Reductive amination offers superior purity but requires stringent pH control.
-
Dieckmann condensation, while lower yielding, provides a decarboxylation route amenable to large-scale production.
-
Catalytic methods remain underexplored for N-acylation but hold promise for functionalization.
Challenges and Optimization Opportunities
Selectivity in N-Acylation
Competing reactions at the ketone group of piperidin-4-one pose a challenge. Protecting the ketone (e.g., as a ketal) prior to acylation could enhance selectivity, though this adds steps and reduces atom economy.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group in the piperidin-4-one ring undergoes nucleophilic additions. Common reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Product Formed | Notes |
|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivative | Stabilized by aromatic system |
| Hydride Reduction | NaBH₄, LiAlH₄ | Piperidin-4-ol analog | Selective reduction of ketone |
| Cyanohydrin Formation | HCN, KCN | Cyanohydrin adduct | pH-dependent reactivity |
Example : Reduction with NaBH₄ yields 1-(4-hydroxybenzoyl)piperidin-4-ol, a precursor for neuroactive compounds (analogous to , ).
Condensation Reactions
The ketone participates in condensation with nitrogen nucleophiles to form Schiff bases, critical in medicinal chemistry applications:
Research Finding : Schiff bases derived from piperidin-4-one analogs exhibit inhibitory activity against microbial growth ( ).
Electrophilic Aromatic Substitution
The 4-hydroxybenzoyl group undergoes electrophilic substitution at the aromatic ring:
| Reaction | Reagents | Position of Substitution | Byproducts |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Meta to hydroxyl | Minor para isomer |
| Sulfonation | H₂SO₄, SO₃ | Para to hydroxyl | Temperature-dependent regioselectivity |
| Halogenation | Cl₂/FeCl₃, Br₂/FeBr₃ | Ortho/para to hydroxyl | Di-substituted products |
Note : The hydroxyl group directs electrophiles to ortho/para positions, while the ketone may moderate reactivity (, ).
Reductive Amination
The ketone is convertible to secondary amines via reductive amination, a key step in drug discovery:
| Amine Source | Reducing Agent | Product | Biological Relevance |
|---|---|---|---|
| NH₃ or RNH₂ | H₂/Pd-C, NaBH₃CN | Piperidin-4-amine derivatives | NR1/2B NMDA receptor antagonists ( ) |
Case Study : Analogous reductive aminations of benzoylpiperidines yield antipsychotic candidates with reduced extrapyramidal side effects ( ).
Protection/Deprotection Strategies
Functional group compatibility is managed through protective groups:
| Group Protected | Protective Reagent | Deprotection Method | Utility |
|---|---|---|---|
| Phenolic –OH | Ac₂O, BnBr | Acid hydrolysis, H₂/Pd-C | Prevent oxidation during synthesis |
| Ketone (C=O) | Ethylene glycol, TsOH | Acidic hydrolysis | Stabilize during alkylation |
Synthetic Utility : Protection of the hydroxyl group enables selective modification of the ketone ( , ).
Cross-Coupling Reactions
The aromatic ring participates in metal-catalyzed couplings, expanding structural diversity:
| Reaction Type | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Amines | Aryl amine-functionalized analogs |
Application : Such reactions are pivotal in creating kinase inhibitors and serotonin receptor modulators ( , ).
Scientific Research Applications
Medicinal Chemistry
1.1 MAGL Inhibition
Monoacylglycerol lipase (MAGL) plays a crucial role in the endocannabinoid system by regulating the degradation of 2-arachidonoylglycerol (2-AG), a significant endocannabinoid. Inhibitors of MAGL can enhance endocannabinoid signaling, presenting therapeutic potential for various conditions, including pain, anxiety, and depression.
- Mechanism of Action : 1-(4-Hydroxybenzoyl)piperidin-4-one acts as a reversible inhibitor of MAGL. Studies have shown that modifications to the benzoylpiperidine structure can lead to compounds with enhanced inhibitory potency. For instance, derivatives of this compound have been found to possess IC50 values in the low nanomolar range, indicating strong inhibition of MAGL activity .
- Pharmacological Studies : Research has demonstrated that these compounds not only inhibit MAGL effectively but also exhibit selectivity over other components of the endocannabinoid system. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
Anticancer Properties
2.1 Cytotoxic Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives:
- Cell Line Studies : The compound has shown promising cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. For example, it exhibited significant antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cell lines (MDA-MB-231 and MCF-7) .
- Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of MAGL, leading to increased levels of 2-AG, which can induce apoptosis in cancer cells while sparing non-cancerous cells . This selective cytotoxicity is particularly beneficial for developing targeted cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives:
- Molecular Modifications : Variations in substituents on the piperidine ring or the benzoyl moiety can significantly influence both MAGL inhibition and anticancer activity. For instance, introducing halogen groups or altering alkyl chains has been shown to enhance biological activity .
Case Studies
4.1 Clinical Relevance
Several studies have explored the clinical implications of using MAGL inhibitors derived from this compound:
- Animal Models : In vivo studies using animal models have demonstrated that these compounds can effectively modulate endocannabinoid signaling pathways, leading to improvements in conditions such as chronic pain and anxiety disorders .
- Cancer Treatment Potential : Preliminary data suggest that these compounds could be integrated into cancer treatment regimens, either as standalone therapies or in combination with existing chemotherapeutics to enhance efficacy and reduce side effects .
Mechanism of Action
The mechanism by which 1-(4-Hydroxybenzoyl)piperidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Substituted Benzoyl Groups
The substitution pattern on the benzoyl group significantly influences physicochemical and biological properties. Key analogs include:
Key Observations:
- Electron-Withdrawing Groups (e.g., Iodo, Fluoro): The 4-iodo analog () is synthesized via acid hydrolysis, highlighting stability under harsh conditions.
- Hydroxy vs. Halogen: The hydroxyl group in 1-(4-Hydroxybenzoyl)piperidin-4-one may increase solubility compared to halogenated analogs, though this could reduce membrane permeability.
Heterocyclic Derivatives of Piperidin-4-one
Attachment of heterocycles to the piperidin-4-one core diversifies pharmacological profiles:
Key Observations:
- Thiazole Derivatives (): The thiazole ring introduces sulfur, which may modulate redox properties or metal chelation. This compound is available in high purity (99.999%), suggesting industrial applicability .
Pharmacological Activities
- Anti-Inflammatory Activity: The bis(4-fluorobenzylidene) derivative () showed preliminary anti-inflammatory effects, likely via inhibition of pro-inflammatory cytokines .
- Analgesic Potential: Diazabicyclononanone derivatives () highlight the piperidin-4-one scaffold’s versatility in pain management .
- Antibacterial Screening: Piperidin-4-one oxime esters () are noted for activity against hospital bacterial isolates, though specific data for hydroxybenzoyl analogs are lacking .
Physical and Chemical Properties
Hydroxybenzoyl Derivative Hypothesis: The hydroxyl group in this compound likely lowers LogP (increased hydrophilicity) compared to halogenated analogs, favoring aqueous solubility but possibly reducing lipid bilayer penetration.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(4-Hydroxybenzoyl)piperidin-4-one with high yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between 4-hydroxybenzoic acid derivatives and piperidin-4-one precursors. Key variables include catalyst selection (e.g., acid/base catalysts), solvent polarity (e.g., ethanol or DMF), and temperature control (60–80°C). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitoring reaction progress via TLC and verifying purity via HPLC (C18 column, UV detection at 254 nm) are standard practices .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Use desiccants (e.g., silica gel) to minimize moisture. For short-term use, refrigeration (4°C) in amber vials is acceptable. Safety protocols include wearing nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation, as outlined in safety data sheets for structurally similar piperidinones .
Advanced Research Questions
Q. What crystallographic techniques are optimal for determining the three-dimensional structure of this compound, and how can SHELXL be employed in refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. After crystal mounting and data collection (Mo-Kα radiation, λ = 0.71073 Å), use SHELXL for refinement:
- Step 1 : Input initial structure factors and atomic coordinates into SHELXL.
- Step 2 : Apply restraints for bond lengths/angles using the AFIX command to address disorder in the piperidinone ring.
- Step 3 : Refine anisotropic displacement parameters (ADPs) and validate via R-factor convergence (target: R1 < 5%).
- Step 4 : Analyze hydrogen bonding using PLATON or Mercury software to map intermolecular interactions .
Q. How can NMR spectroscopy (1H and 13C) be utilized to confirm the structural integrity and purity of synthesized this compound?
- Methodological Answer :
- 1H NMR : Identify the hydroxybenzoyl proton (δ 10.2–10.8 ppm, singlet) and piperidinone ring protons (δ 2.5–3.5 ppm, multiplet). Integration ratios should match theoretical values (e.g., 1:4 for aromatic vs. aliphatic protons).
- 13C NMR : Confirm carbonyl (C=O) resonance at δ 205–210 ppm and aromatic carbons (δ 115–160 ppm). Use DEPT-135 to distinguish CH2 (negative phase) and CH3 groups.
- Purity Check : Compare spectral data with reference standards (e.g., absence of extraneous peaks <1% intensity) .
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:
- Electrostatic Potential (ESP) : To map nucleophilic/electrophilic sites.
- Frontier Molecular Orbitals (HOMO-LUMO) : Calculate energy gaps (ΔE) to predict reactivity (lower ΔE = higher reactivity).
- Solvent Effects : Use the Polarizable Continuum Model (PCM) for simulations in ethanol or water. Validate results against experimental UV-Vis spectra (λmax ≈ 270–290 nm) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorption bands)?
- Methodological Answer :
- NMR Anomalies : Check for dynamic effects (e.g., ring puckering in piperidinone) using variable-temperature NMR (VT-NMR). For splitting patterns, apply 2D-COSY or NOESY to confirm through-space coupling.
- IR Discrepancies : Compare experimental carbonyl stretches (C=O at ~1700 cm⁻¹) with DFT-simulated spectra. Use X-ray crystallography to rule out polymorphic variations .
Q. What analytical techniques are recommended for assessing the purity and degradation products of this compound under varying pH conditions?
- Methodological Answer :
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30). Monitor degradation products via mass fragmentation (m/z 220 [M+H]+ for parent compound).
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Quantify degradation using peak area normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
